Cas no 1205-09-0 (2-(((1-Phenylethylidene)amino)oxy)acetic acid)

2-(((1-Phenylethylidene)amino)oxy)acetic acid is a specialized organic compound featuring a phenyl-substituted imine (Schiff base) moiety linked to an acetic acid group via an oxyamine bridge. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as a building block for heterocyclic compounds or as a ligand in coordination chemistry. The oxyamine and carboxylate functional groups enhance its chelating potential, while the phenyl group contributes to steric and electronic modulation. Its stability under mild conditions and compatibility with further functionalization make it suitable for applications in pharmaceutical intermediates, agrochemical research, and material science. The compound is typically handled under inert conditions to preserve its integrity.
2-(((1-Phenylethylidene)amino)oxy)acetic acid structure
1205-09-0 structure
Product name:2-(((1-Phenylethylidene)amino)oxy)acetic acid
CAS No:1205-09-0
MF:C10H11NO3
MW:193.199242830276
MDL:MFCD12196446
CID:151459
PubChem ID:6391493

2-(((1-Phenylethylidene)amino)oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(((1-Phenylethylidene)amino)oxy)acetic acid
    • (1-PHENYL-ETHYLIDENEAMINOOXY)-ACETIC ACID
    • [[(α-Methylbenzylidene)amino]oxy]acetic acid
    • 2-[(Z)-1-phenylethylideneamino]oxyacetic acid
    • Acetic acid,2-[[(1-phenylethylidene)amino]oxy]-
    • Carboxymethyl oxyimino acetophenone [French]
    • [[(alpha-Methylbenzylidene)amino]oxy]acetic acid
    • 1205-09-0
    • BRN 2451082
    • (Z)-2-(1-phenylethylideneaMinooxy)acetic acid
    • 2-{[(E)-(1-phenylethylidene)amino]oxy}acetic acid
    • ACETOPHENONE, O-(CARBOXYMETHYL)OXIME
    • Carboxymethyl oxyimino acetophenone
    • 3-07-00-00955 (Beilstein Handbook Reference)
    • MDL: MFCD12196446
    • Inchi: InChI=1S/C10H11NO3/c1-8(11-14-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)
    • InChI Key: RCSPUQDYCFCXCV-UHFFFAOYSA-N
    • SMILES: CC(=NOCC(=O)O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 193.07393
  • Monoisotopic Mass: 193.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.9

Experimental Properties

  • Density: 1.13
  • Boiling Point: 335.3°Cat760mmHg
  • Flash Point: 156.6°C
  • Refractive Index: 1.524
  • PSA: 58.89

2-(((1-Phenylethylidene)amino)oxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
029204-1g
1-Phenyl-ethylideneaminooxy)-acetic acid
1205-09-0 95%
1g
£1149.00 2022-03-01
Fluorochem
029204-250mg
1-Phenyl-ethylideneaminooxy)-acetic acid
1205-09-0 95%
250mg
£461.00 2022-03-01
Advanced ChemBlocks
O29752-1G
(Z)-2-(1-phenylethylideneaminooxy)acetic acid
1205-09-0 95%
1G
$905 2023-09-15
Crysdot LLC
CD12174036-1g
2-(((1-Phenylethylidene)amino)oxy)acetic acid
1205-09-0 95+%
1g
$1052 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539663-1g
2-(((1-Phenylethylidene)amino)oxy)acetic acid
1205-09-0 98%
1g
¥5171.00 2024-08-09
Advanced ChemBlocks
O29752-5G
(Z)-2-(1-phenylethylideneaminooxy)acetic acid
1205-09-0 95%
5G
$2,790 2023-09-15

Additional information on 2-(((1-Phenylethylidene)amino)oxy)acetic acid

2-(((1-Phenylethylidene)amino)oxy)acetic acid (CAS No. 1205-09-0): An Overview

2-(((1-Phenylethylidene)amino)oxy)acetic acid (CAS No. 1205-09-0), also known as PAA, is a versatile compound with significant applications in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes an amine and a carboxylic acid functional group, making it a valuable building block for the synthesis of various biologically active molecules.

The chemical structure of 2-(((1-Phenylethylidene)amino)oxy)acetic acid is represented by the formula C10H11NO3. The presence of the phenyl ring and the amino-oxy group imparts specific chemical and biological properties to this compound. These properties have been extensively studied in recent years, leading to its use in a variety of applications, including drug discovery and development.

In the context of medicinal chemistry, 2-(((1-Phenylethylidene)amino)oxy)acetic acid has shown promise as a precursor for the synthesis of novel drugs. Its ability to form stable derivatives through various chemical reactions makes it an attractive starting material for the development of new therapeutic agents. For instance, recent studies have demonstrated that derivatives of PAA exhibit potent anti-inflammatory and anti-cancer activities, making them potential candidates for further clinical evaluation.

Beyond its role in drug discovery, 2-(((1-Phenylethylidene)amino)oxy)acetic acid has also been explored for its use in biochemical assays. The compound's reactivity and stability make it suitable for use in enzyme inhibition studies and other biochemical assays that require precise control over reaction conditions. Researchers have utilized PAA to develop assays for detecting specific enzymes and proteins, contributing to advancements in diagnostic methods.

In the pharmaceutical industry, the synthesis and purification of high-purity 2-(((1-Phenylethylidene)amino)oxy)acetic acid are critical steps in ensuring the quality and efficacy of final products. Advanced techniques such as column chromatography and crystallization are commonly employed to achieve high purity levels. These methods not only enhance the compound's stability but also minimize impurities that could affect its performance in downstream applications.

The safety profile of 2-(((1-Phenylethylidene)amino)oxy)acetic acid has been thoroughly evaluated through various toxicological studies. These studies have shown that PAA is generally safe when handled under appropriate laboratory conditions. However, like any chemical compound, proper handling and storage protocols should be followed to ensure user safety and environmental protection.

In conclusion, 2-(((1-Phenylethylidene)amino)oxy)acetic acid (CAS No. 1205-09-0) is a multifunctional compound with a wide range of applications in medicinal chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an essential tool for scientists working in these fields. As research continues to uncover new properties and applications of PAA, its importance in advancing scientific knowledge and developing new therapeutic strategies is likely to grow.

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